molecular formula C15H17N5O4S B11437555 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B11437555
M. Wt: 363.4 g/mol
InChI Key: XHCOVCGFNBJCPA-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a hydroxy group, a propyl chain, a methoxybenzene moiety, and a sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy and Propyl Groups: The hydroxy and propyl groups are introduced through specific functionalization reactions. These reactions often require the use of reagents such as alkyl halides and bases.

    Attachment of the Methoxybenzene Moiety: This step involves the coupling of the triazolopyrimidine core with a methoxybenzene derivative. This can be achieved through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

4-methoxy-N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H17N5O4S/c1-3-4-12-13(14(21)20-15(18-12)16-9-17-20)19-25(22,23)11-7-5-10(24-2)6-8-11/h5-9,19H,3-4H2,1-2H3,(H,16,17,18)

InChI Key

XHCOVCGFNBJCPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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